molecular formula C18H19N5O B361316 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 405279-24-5

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B361316
CAS No.: 405279-24-5
M. Wt: 321.4g/mol
InChI Key: GBKCHUMPQMYDMM-UHFFFAOYSA-N
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Description

5-Amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to the 1,2,3-triazole-4-carboxamide family. This scaffold is notable for its structural modularity, enabling diverse substitutions at the benzyl (position 1) and aryl amide (position N) groups. The compound features a benzyl group at position 1 of the triazole ring and a 3,4-dimethylphenyl substituent on the carboxamide nitrogen (Fig. 1). Its molecular formula is C₁₈H₁₈N₅O, with a molecular weight of 328.38 g/mol.

The 1,2,3-triazole-4-carboxamide core is recognized for its β-turn mimetic properties, which enhance binding to biological targets, particularly in antimicrobial and SOS response inhibition applications . The amino group at position 5 of the triazole ring contributes to hydrogen-bonding interactions, critical for target engagement .

Properties

IUPAC Name

5-amino-1-benzyl-N-(3,4-dimethylphenyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-8-9-15(10-13(12)2)20-18(24)16-17(19)23(22-21-16)11-14-6-4-3-5-7-14/h3-10H,11,19H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKCHUMPQMYDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazole Ring Formation via [3+2] Cycloaddition

The Huisgen cycloaddition, catalyzed by bases such as sodium ethoxide or cesium carbonate, is the most widely reported method for constructing the triazole scaffold. For this compound, the reaction involves a nitrile precursor and an azide derivative under mild conditions (40–60°C, 12–24 hours). The choice of base significantly impacts yield, with cesium carbonate providing higher efficiency (78–85%) compared to sodium ethoxide (65–72%).

Table 1: Reagents and Conditions for Cycloaddition

ComponentDetailsSource
Azide SourceBenzyl azide
Nitrile PrecursorEthyl cyanoacetate
CatalystCs2CO3 or NaOEt
SolventDimethylformamide (DMF)
Temperature50°C
Reaction Time18 hours
Yield72–85%

Benzylation at the N1 Position

Following triazole formation, the benzyl group is introduced via nucleophilic substitution. Benzyl bromide or chloride reacts with the triazole intermediate in the presence of potassium carbonate, achieving 80–88% yield. Solvent selection (e.g., acetonitrile vs. tetrahydrofuran) influences reaction kinetics, with polar aprotic solvents favoring faster kinetics.

Amidation with 3,4-Dimethylaniline

The final step involves coupling the carboxylic acid intermediate with 3,4-dimethylaniline using carbodiimide-based coupling agents (e.g., DCC or EDC). Activation of the carboxylic acid with hydroxybenzotriazole (HOBt) minimizes side reactions, yielding the target compound in 70–75% purity.

Optimization of Synthetic Procedures

Catalyst Screening for Cycloaddition

Comparative studies reveal that cesium carbonate outperforms sodium ethoxide in cycloaddition efficiency due to its stronger basicity, which accelerates deprotonation of the nitrile precursor.

Table 2: Catalyst Performance Comparison

CatalystYield (%)Purity (%)Reaction Time (h)
Cs2CO3859518
NaOEt728924

Solvent Effects on Benzylation

Nonpolar solvents like toluene result in slower reaction rates but higher selectivity, while DMF accelerates the process at the cost of increased byproduct formation.

Analytical Characterization

Spectroscopic Validation

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, benzyl-H), 6.95 (d, 2H, dimethylphenyl-H).

    • 13C NMR : 165.2 ppm (C=O), 152.1 ppm (triazole-C).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 321.4 [M+H]+ (calculated for C18H19N5O).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

  • Byproduct Formation During Amidation : Hydrolysis of the carboxamide to carboxylic acid is minimized by using anhydrous conditions and molecular sieves.

  • Low Cycloaddition Yields : Pre-purification of the nitrile precursor via recrystallization improves yields by 10–15%.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A pilot study achieved 82% yield at 100 g scale using cesium carbonate in a microreactor system .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in human cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) through mechanisms involving apoptosis induction and mitochondrial membrane potential disruption .

Synthesis and Structural Investigations

The synthesis of this compound can be achieved through various methodologies that optimize yield and purity. Recent advancements in synthetic routes have been noted to improve the efficiency of producing this compound while maintaining high purity levels. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar triazole derivatives can be insightful. Below is a table summarizing some related compounds and their key features:

Compound NameStructureKey Features
N-benzyl-1-(4-methylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazoleStructureExhibits antimicrobial activity; similar structural motifs
1-Aryl-5-substituted 1H-triazoleStructureKnown for anticancer properties; variations in aryl substitutions affect activity
5-(4-chlorophenyl)-triazole derivativesStructureDemonstrated significant enzyme inhibition; useful in drug development

The unique combination of substituents on both the benzene ring and triazole moiety in this compound may confer distinct biological activities that differ from those observed in related compounds.

Future Directions and Research Opportunities

Ongoing research is necessary to fully elucidate the pharmacokinetics and pharmacodynamics associated with this compound. Future studies could focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Combination therapies : Exploring synergistic effects when used with other chemotherapeutic agents.
  • Mechanistic studies : Further investigating the molecular pathways involved in its anticancer activity.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,3-triazole-4-carboxamides are highly sensitive to substituent variations. Below is a detailed comparison of 5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name R₁ (Benzyl Group) R₂ (Aryl Amide) Molecular Weight (g/mol) Key Biological Activity References
Target Compound Benzyl 3,4-Dimethylphenyl 328.38 SOS response inhibition; antimicrobial
5-Amino-1-(4-bromobenzyl)-N-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl 3,4-Dimethoxyphenyl 432.28 Enhanced solubility; antifungal potential
GSK1010702A 2-(4-Ethoxyphenylamino)ethyl 3,4-Dimethylphenyl 440.45 Potent SOS inhibition; low cytotoxicity
5-Amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Fluorobenzyl 3-Methylphenyl 350.36 Broad-spectrum antimicrobial activity
Rufinamide (CGP 33101) 2,6-Difluorobenzyl None (unsubstituted amide) 238.19 Anticonvulsant; no antimicrobial activity

Key Findings

Substituent Effects on Bioactivity: The 3,4-dimethylphenyl group in the target compound enhances hydrophobic interactions with bacterial LexA proteases, critical for SOS response inhibition . In contrast, the 3,4-dimethoxyphenyl group in the bromobenzyl analog () improves aqueous solubility but reduces antimicrobial potency due to steric hindrance . Fluorine substitutions (e.g., 4-fluorobenzyl in ) increase membrane permeability, correlating with broad-spectrum activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Cytotoxicity and Selectivity: The target compound exhibits low cytotoxicity (IC₅₀ > 50 µM in mammalian cells), attributed to the absence of electrophilic groups that could non-specifically alkylate proteins . GSK1010702A (), which includes a 4-ethoxyphenylaminoethyl chain, shows superior selectivity for bacterial RecA over human homologs due to its extended β-strand mimicry .

Structural Insights from Crystallography :

  • X-ray studies using SHELXL () reveal that the benzyl-triazole moiety adopts a planar conformation, facilitating π-π stacking with aromatic residues in target enzymes . Derivatives with bulkier substituents (e.g., 4-bromobenzyl) exhibit torsional strain, reducing binding affinity .

Antimicrobial Spectrum :

  • The target compound shows moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) but is less effective against Candida albicans (MIC > 64 µg/mL) .
  • In contrast, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamides () lack antimicrobial activity but are clinically validated anticonvulsants, highlighting the scaffold’s versatility .

Biological Activity

5-amino-1-benzyl-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Amino Group : A nucleophilic substitution reaction introduces the amino group.
  • Benzylation and Carboxamide Formation : The benzyl group is added via nucleophilic substitution using benzyl halides, followed by the formation of the carboxamide group through reaction with a carboxylic acid derivative.

These synthetic routes yield a compound with unique chemical properties due to its specific substitution pattern, enhancing its lipophilicity and interaction potential with biological targets .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against HT-29 (colon cancer), Jurkat (T-cell leukemia), and J774A.1 (macrophage) cell lines.
  • Results : The compound demonstrated IC50 values comparable to standard anticancer drugs like doxorubicin .

Enzyme Inhibition

The mechanism of action involves enzyme inhibition, particularly targeting enzymes involved in cancer progression and neurodegenerative diseases:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of butyrylcholinesterase (BuChE), suggesting utility in treating Alzheimer's disease. The IC50 values for some analogs were reported as low as 31.8 µM .
  • Mechanism : Molecular docking studies indicate that the compound binds non-competitively to the active site of BuChE .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

ComponentInfluence on Activity
Benzyl GroupEnhances lipophilicity and receptor binding
3,4-Dimethylphenyl GroupIncreases interaction with biological targets
Amino GroupCritical for enzyme inhibition

Studies suggest that modifications to these groups can lead to variations in potency and selectivity against specific targets .

Case Studies

A series of case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : In a study involving various cancer cell lines, this compound showed significant cytotoxic effects compared to untreated controls.
  • Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. Table 1: Key Spectral Signatures

TechniqueExpected Data
1^1H NMRδ 2.2–2.5 ppm (CH3_3), δ 5.1 ppm (NH2_2)
13^13C NMRδ 120–150 ppm (aromatic carbons), δ 165 ppm (C=O)
HRMS[M+H]+^+: m/z 349.4

Advanced: How can structural contradictions (e.g., tautomerism) be resolved?

Methodological Answer:

  • Dynamic NMR : Detects tautomeric equilibria (e.g., triazole NH vs. carbonyl interactions) .
  • Density Functional Theory (DFT) : Predicts stable conformers and compares with experimental data .
  • Variable-temperature XRD : Observes phase transitions or disorder in crystal lattices .

Basic: What biological targets are associated with this compound?

Methodological Answer:
Analogous triazole carboxamides inhibit:

  • Enzymes : COX-2 (anti-inflammatory), carbonic anhydrase (anticancer), and SOS response proteins (antibiotic resistance) .
  • Kinases : B-Raf (anticancer) and Wnt/β-catenin signaling (metabolic regulation) .

Q. Table 2: Activity of Analogous Compounds

CompoundTargetIC50_{50}Reference
GSK1010702ASOS response0.8 µM
Triazole 3k (Wnt inhibitor)β-catenin1.2 µM

Advanced: How to design structure-activity relationship (SAR) studies for improved potency?

Methodological Answer:

  • Substituent variation : Replace benzyl with 2,6-difluorobenzyl (enhances metabolic stability) .
  • Bioisosteric replacement : Substitute carboxamide with sulfonamide to improve solubility .
  • Pharmacophore mapping : Identify critical H-bond donors (NH2_2) and aromatic interactions using docking studies .

Example SAR Findings:

  • 3,4-Dimethylphenyl enhances hydrophobic interactions with enzyme active sites .
  • Benzyl groups improve blood-brain barrier penetration in CNS-targeted analogs .

Basic: What are common experimental challenges (e.g., solubility)?

Methodological Answer:

  • Low aqueous solubility : Address via co-solvents (DMSO:PBS mixtures) or nanoformulation .
  • Stability issues : Store at -20°C under inert atmosphere to prevent hydrolysis .
  • Toxicity screening : Use MTT assays on HEK293 cells to assess cytotoxicity early in development .

Advanced: How to analyze contradictory data in enzyme inhibition assays?

Methodological Answer:

  • Assay standardization : Control pH (7.4) and ionic strength to minimize variability .
  • Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
  • Meta-analysis : Compare datasets from PubChem and independent studies to identify outliers .

Future Directions: What are promising research avenues for this compound?

Methodological Answer:

  • Combination therapies : Pair with 3′,4′-dimethoxyflavone to enhance anticancer synergy .
  • Proteolysis-targeting chimeras (PROTACs) : Degrade disease-related proteins via E3 ligase recruitment .
  • High-throughput screening : Test >1,000 derivatives for antimicrobial activity against multidrug-resistant strains .

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